Rutaretin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Antioxidant and Anti-inflammatory Properties

Rutin exhibits potent antioxidant activity. Studies have shown it elevates antioxidant enzymes like glutathione, superoxide dismutase, and catalase, while reducing free radicals and inflammatory markers like interleukin-6 [1]. This antioxidant and anti-inflammatory potential suggests its role in protecting against various chronic diseases.

[1] A review on the chemistry and biological properties of Rutin, a promising nutraceutical agent )

Neuroprotective Effects

Research suggests rutin's neuroprotective potential. Studies have demonstrated its ability to attenuate neuroinflammation and neuronal apoptosis (cell death) [2]. Rutin may also improve cognitive function by enhancing the activity of neuroprotective factors in the brain [2]. These findings warrant further investigation of rutin's role in neurodegenerative diseases.

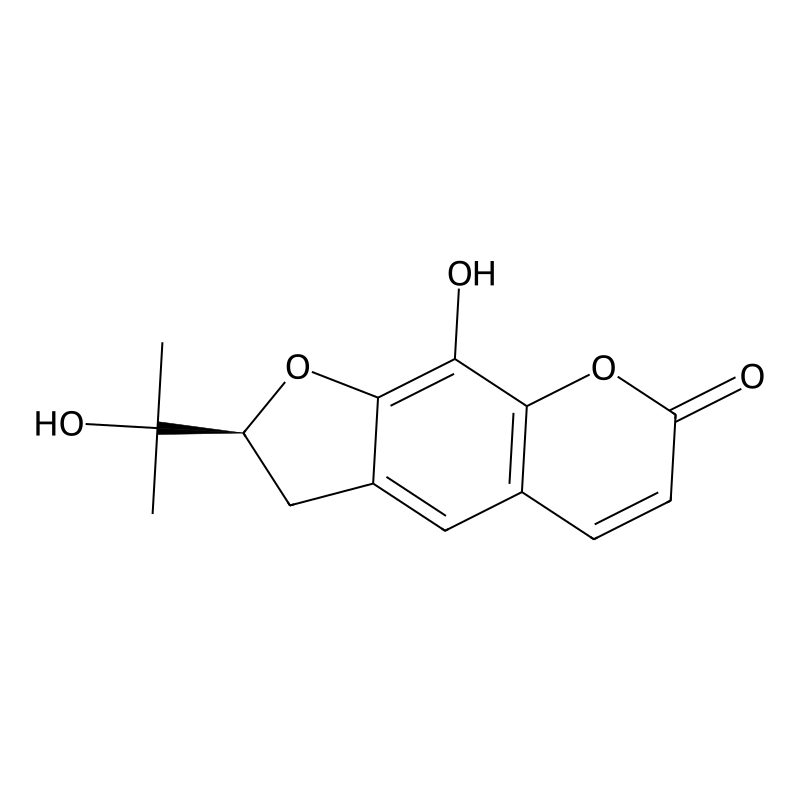

Rutaretin is a natural compound classified as a coumarin, predominantly found in the herb Ruta graveolens (commonly known as rue). It is characterized by its unique chemical structure, which contributes to its various biological activities. The compound has garnered attention due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. The molecular formula of Rutaretin is C₁₄H₁₀O₄, and it exhibits a distinctive anthraquinone-like structure that influences its reactivity and biological interactions.

- Hydroxylation: Rutaretin can be hydroxylated at various positions, altering its biological activity and solubility.

- Methylation: The formation of methyl ethers from Rutaretin is a common reaction, which can modify its pharmacokinetic properties.

- Oxidation: Rutaretin can be oxidized to form more reactive species, which may enhance its biological efficacy but also increase toxicity.

These reactions are significant for the compound's application in medicinal chemistry and pharmacology.

Rutaretin exhibits various biological activities, notably:

- Anti-inflammatory Effects: Studies have shown that Rutaretin can inhibit the generation of superoxide anions and elastase release in human neutrophils, indicating its potential as an anti-inflammatory agent .

- Anticancer Properties: It has been reported to induce apoptosis in certain cancer cell lines by modulating signaling pathways like the mitogen-activated protein kinase pathway .

- Antimicrobial Activity: Rutaretin demonstrates activity against various pathogens, contributing to its traditional use in herbal medicine.

The synthesis of Rutaretin can be achieved through several methods:

- Extraction from Natural Sources: The most common method involves extracting Rutaretin from Ruta graveolens using solvents like ethanol or methanol.

- Chemical Synthesis: Laboratory synthesis can be performed using starting materials such as psoralen or other related compounds. This often involves multi-step reactions including cyclization and functional group modifications .

The choice of synthesis method depends on the desired purity and yield of the compound.

Rutaretin has several applications across different fields:

- Pharmaceuticals: Its anti-inflammatory and anticancer properties make it a candidate for drug development.

- Cosmetics: Due to its antioxidant properties, Rutaretin is explored for use in skincare products.

- Food Industry: Its antimicrobial properties allow for potential applications as a natural preservative.

Research into the interactions of Rutaretin with other biological molecules has revealed:

- Protein Binding: Molecular docking studies suggest that Rutaretin binds effectively to elastase, potentially inhibiting its activity and providing insights into its anti-inflammatory effects .

- Synergistic Effects: When combined with other natural compounds, Rutaretin may exhibit enhanced biological activity, suggesting potential for combination therapies in treating diseases like cancer.

Rutaretin shares structural similarities with other coumarins and anthraquinones. Here are some comparable compounds:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| Psoralen | Furocoumarin with a similar core structure | Known for phototoxicity and UV absorption |

| Marmesin | Another coumarin derivative | Exhibits anti-inflammatory properties |

| Umbelliferone | A simple coumarin | Often used as a fluorescent probe in biochemical studies |

| 2-Hydroxyanthraquinone | Anthraquinone derivative | Notable for its strong dyeing properties |

Rutaretin's unique combination of anti-inflammatory and anticancer activities distinguishes it from these similar compounds, making it an interesting subject for further research.

High Performance Liquid Chromatography represents the most widely employed analytical technique for rutaretin characterization and quantification [1] [2]. The optimal chromatographic conditions for rutaretin analysis involve core-shell carbon 18 stationary phases with gradient elution systems utilizing methanol and aqueous acetic acid mobile phases [2]. The separation is typically achieved using columns with dimensions of 150 × 4.6 millimeters and 5 micrometer particle size, maintained at controlled temperatures of 30-35 degrees Celsius [1].

Detection methods for rutaretin in High Performance Liquid Chromatography systems include ultraviolet detection at 280 nanometers for coumarin compounds and fluorescence detection with excitation at 320 nanometers and emission at 450 nanometers [2] [3]. The fluorescence detection method demonstrates superior sensitivity, with limits of detection approximately 590 times lower than ultraviolet detection for similar coumarin derivatives [3]. Retention times for rutaretin and related furanocoumarins typically range from 10 to 30 minutes depending on the specific gradient conditions employed [3] [4].

Thin Layer Chromatography provides a complementary separation technique for rutaretin analysis, particularly valuable for qualitative identification and semi-quantitative determination [5] [6]. The optimal mobile phase systems for furanocoumarin separation include chloroform and methanol mixtures in ratios of 9.5 to 0.5, or hexane and ethyl acetate combinations in 12 to 8 proportions [1] [5]. Rutaretin typically exhibits retention factor values around 0.49 on silica gel 60 plates with fluorescence detection at 254 and 366 nanometers [5].

High Performance Thin Layer Chromatography represents an advanced evolution of conventional Thin Layer Chromatography, offering improved resolution and quantitative capabilities [7]. This technique enables simultaneous screening and quantification of multiple samples with limits of detection reaching 200 picograms per 6-millimeter band and limits of quantification of 400 picograms per 6-millimeter band [7]. The precision and repeatability for complex food matrices demonstrate values between 4 to 7 percent and below 10 percent respectively [7].

The coupling of High Performance Liquid Chromatography with Thin Layer Chromatography has been successfully demonstrated for comprehensive furanocoumarin analysis [8] [9]. This hyphenated approach facilitates correlation of retention factors from Thin Layer Chromatography separations with peaks observed in High Performance Liquid Chromatography, eliminating the need for component isolation [8]. The technique proves particularly valuable for establishing method development parameters and troubleshooting matrix interferences [9].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of rutaretin reveals characteristic fragmentation patterns that enable structural elucidation and compound identification [10] [11]. The molecular ion peak appears at mass-to-charge ratio 263 for the protonated molecular ion and 285 for the sodium adduct under positive electrospray ionization conditions [12] [13]. The molecular formula carbon 14 hydrogen 14 oxygen 5 generates an exact mass of 262.084123558 daltons [14].

The primary fragmentation pathway involves initial loss of water molecules, producing a base peak at mass-to-charge ratio 245 corresponding to dehydration of the molecular ion [10] [11]. Subsequent fragmentation occurs through loss of carbon monoxide and carbon dioxide from the lactone ring system, generating fragments at mass-to-charge ratios 217 and 189 respectively [11] [15]. These neutral losses represent characteristic patterns observed across coumarin and furanocoumarin compound classes [16] [11].

Alpha-cleavage represents a predominant fragmentation mechanism in rutaretin mass spectrometry, particularly affecting the furan ring substituents [10] [16]. The fragmentation pattern includes loss of carboxyl groups producing ions at mass-to-charge ratio 217, and subsequent elimination of alkyl chains generating fragments at mass-to-charge ratios 189 and 161 [11]. These fragmentation pathways provide diagnostic information for structural confirmation and differentiation from isomeric compounds [15].

Negative ion mode mass spectrometry demonstrates similar fragmentation patterns to positive ion mode, with deprotonated molecular ions at mass-to-charge ratio 261 [15]. The fragmentation patterns in negative mode show neutral losses consistent with lactone ring opening and furan ring rearrangements [15]. However, positive ion mode generally provides superior sensitivity and more abundant fragment ions for structural characterization [17].

High-resolution mass spectrometry enables precise molecular formula determination through accurate mass measurements and isotope ratio analysis [16] [11]. The application of quadrupole time-of-flight mass spectrometry provides mass accuracy within 5 parts per million, facilitating confident structural assignments [16]. The use of electron ionization and electrospray ionization sources offers complementary fragmentation information for comprehensive structural elucidation [16] [11].

Quantitative Analysis in Complex Matrices

Quantitative determination of rutaretin in complex biological and botanical matrices requires careful consideration of matrix effects and extraction efficiency [18] [19] [20]. Matrix effects typically range from 10 to 40 percent depending on the sample type, with plasma and tissue samples demonstrating the highest interference levels [20]. These effects necessitate the use of matrix-matched calibration standards or isotope-labeled internal standards for accurate quantification [18] [19].

Sample preparation methodologies for rutaretin quantification include liquid-liquid extraction, solid-phase extraction, and protein precipitation techniques depending on the matrix complexity [18] [19]. Methanol-water extraction systems provide optimal recovery for plant materials, achieving extraction efficiencies of 85 to 95 percent [21]. For biological samples, solid-phase extraction using carbon 18 cartridges demonstrates superior cleanup efficiency with recoveries ranging from 80 to 95 percent [18] [19].

The linear range for rutaretin quantification varies with detection method and matrix type, typically spanning two to three orders of magnitude [21] [2]. High Performance Liquid Chromatography with ultraviolet detection provides linear ranges from 1 to 1000 nanograms per milliliter with correlation coefficients exceeding 0.999 [21]. Liquid chromatography-tandem mass spectrometry extends the linear range with lower limits of quantification reaching 0.5 nanograms per milliliter [19].

Precision and accuracy requirements for rutaretin quantification meet international validation guidelines, with relative standard deviations below 10 percent and accuracy within 90 to 110 percent of theoretical values [19] [21]. Intra-day and inter-day precision studies demonstrate acceptable variability across multiple concentration levels and analytical runs [19]. Recovery studies at different spiking levels confirm extraction efficiency and method robustness across the analytical range [21].

Stability studies for rutaretin in various matrices indicate acceptable compound stability under standard storage conditions [19]. Freeze-thaw stability, bench-top stability, and long-term storage studies support routine analytical applications [19]. However, light-sensitive storage conditions are recommended due to the photolabile nature of furanocoumarin compounds [22].

Chemometric Approaches for Structural Verification

Chemometric analysis provides powerful tools for rutaretin structural verification and quality control applications [23] [24]. Partial least squares regression models enable correlation of spectroscopic data with chromatographic quantification results, providing multivariate calibration approaches [2]. These models demonstrate linear correlations between predicted and true values with correlation coefficients exceeding 0.95 for coumarin quantification applications [2].

Principal component analysis serves as an effective data reduction technique for spectroscopic and chromatographic data interpretation [23]. This approach enables identification of the most significant variables contributing to rutaretin identification and quantification [23]. The technique proves particularly valuable for processing complex datasets from hyphenated analytical techniques [23].

Nuclear magnetic resonance spectroscopy provides definitive structural verification for rutaretin through characteristic chemical shift patterns [25] [26]. Proton nuclear magnetic resonance spectra demonstrate diagnostic signals for the furanocoumarin ring system and hydroxyl substituents [26] [27]. Carbon-13 nuclear magnetic resonance data enable complete structural assignment with chemical shifts ranging from 12 to 263 parts per million [28].

Two-dimensional nuclear magnetic resonance techniques offer enhanced structural confirmation through correlation spectroscopy and nuclear Overhauser effect studies [26] [27]. These methods provide connectivity information and spatial relationships within the rutaretin molecular structure [26]. The combination of one-dimensional and two-dimensional nuclear magnetic resonance data enables unambiguous structural verification [27].

Multivariate data analysis approaches integrate information from multiple analytical techniques to enhance identification confidence [23] [24]. These chemometric methods include hierarchical cluster analysis, discriminant analysis, and artificial neural networks for pattern recognition applications [23]. The integration of chromatographic, spectroscopic, and mass spectrometric data through chemometric modeling provides comprehensive analytical validation [24].